4,4-Diethyloxazolidine-2,5-dione
Description
4,4-Diethyloxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring substituted with two ethyl groups at the 4-position and two ketone groups at positions 2 and 4. For instance, DKPs derived from marine actinomycetes exhibit antiviral and anti-inflammatory activities , and oxazolidine-diones are explored for their synthetic versatility in organic chemistry .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4,4-diethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)11-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |
InChI Key |
SUBADABLOJDFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(=O)N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyloxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters under mild conditions. A common method includes a tandem phosphorus-mediated carboxylative condensation followed by base-catalyzed cyclization using atmospheric carbon dioxide . This method provides a convenient one-pot synthesis of oxazolidine-2,5-diones with high yields.
Industrial Production Methods: In industrial settings, the production of 4,4-Diethyloxazolidine-2,5-dione may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Scientific Research Applications
4,4-Diethyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 4,4-Diethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering their function. These interactions are crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison
2.4. Physicochemical Properties
- Lipophilicity : The diethyl groups increase logP compared to DKPs with polar substituents (e.g., hydroxypropylidene in compound 1 ).
- Solubility : Oxazolidine-diones generally exhibit lower aqueous solubility than DKPs due to reduced hydrogen-bonding capacity.
Notes
Limitations : Direct data on 4,4-diethyloxazolidine-2,5-dione are scarce; comparisons rely on extrapolation from analogs.
Synthetic Challenges : Steric effects from diethyl groups may complicate functionalization.
Biological Potential: Prioritize assays against viral proteases or inflammatory targets, given DKP precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
